molecular formula C12H16O B8318472 3-(3-Methylbenzyl)-butanone

3-(3-Methylbenzyl)-butanone

Cat. No.: B8318472
M. Wt: 176.25 g/mol
InChI Key: BERBTJKDGIXYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylbenzyl)-butanone is a substituted butanone derivative featuring a 3-methylbenzyl group attached to the ketone backbone. Such compounds are often utilized in pharmaceuticals, fragrances, and catalytic reactions due to their ketone functionality and aromatic substituents, which influence reactivity and stability .

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3-methyl-4-(3-methylphenyl)butan-2-one

InChI

InChI=1S/C12H16O/c1-9-5-4-6-12(7-9)8-10(2)11(3)13/h4-7,10H,8H2,1-3H3

InChI Key

BERBTJKDGIXYNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(C)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Differences and Implications

This group may also direct electrophilic substitution reactions meta to the methyl group . Phenyl vs. Methylbenzyl: Phenyl-substituted analogs (e.g., 3-Phenyl-2-pentanone) exhibit higher molecular weights and melting points in derivative forms (e.g., semicarbazones) compared to methyl-substituted variants, suggesting stronger intermolecular interactions .

Synthetic Flexibility: 3-(3-Methylbenzyl)-butanone may be synthesized via alkylation or Friedel-Crafts acylation, similar to 3-Methyl-4-phenyl-2-butanone’s preparation via catalytic hydrogenation . Derivatives like semicarbazones or 2,4-dinitrophenylhydrazones (common in ketone characterization) are critical for identification, as seen in 3-Phenyl-2-pentanone and 3-Methyl-3-phenyl-2-butanone .

Applications: Pharmaceuticals: Phenyl-substituted butanones are intermediates in drug synthesis (e.g., anticonvulsants). The methylbenzyl group in this compound could enhance bioavailability . Fragrances: Methyl and benzyl groups contribute to volatility and odor profiles, as seen in simpler ketones like 3-Methyl-2-butanone .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.